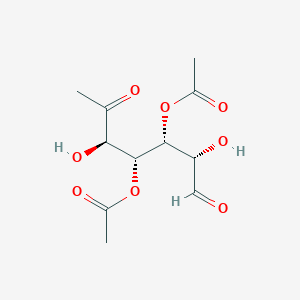

D-Glucuronal 3,4-Diacetate Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Glucuronal 3,4-Diacetate Methyl Ester is a biochemical compound with the molecular formula C11H14O7 and a molecular weight of 258.22. It is primarily used in proteomics research and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucuronal 3,4-Diacetate Methyl Ester typically involves the acetylation of D-glucuronal methyl ester. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at the 3 and 4 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: D-Glucuronal 3,4-Diacetate Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

D-Glucuronal 3,4-Diacetate Methyl Ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.

Industry: Utilized in the production of pharmaceuticals and biochemical research.

Mechanism of Action

The mechanism of action of D-Glucuronal 3,4-Diacetate Methyl Ester involves its interaction with specific enzymes and metabolic pathways. The compound is known to modulate the activity of enzymes involved in carbohydrate metabolism, leading to various biochemical effects. Its hepatoprotective properties are attributed to its ability to reduce oxidative stress and inflammation in liver cells.

Comparison with Similar Compounds

- D-Glucuronal 2,3,4-Triacetate Methyl Ester

- D-Glucuronal 3,4,6-Triacetate Methyl Ester

- D-Glucuronal 2,4-Diacetate Methyl Ester

Comparison: D-Glucuronal 3,4-Diacetate Methyl Ester is unique due to its selective acetylation at the 3 and 4 positions, which imparts specific chemical and biological properties. In comparison, other similar compounds with different acetylation patterns may exhibit varied reactivity and biological activity. For instance, D-Glucuronal 2,3,4-Triacetate Methyl Ester has an additional acetyl group, which can influence its solubility and interaction with enzymes .

Biological Activity

D-Glucuronal 3,4-Diacetate Methyl Ester (CAS No. 34296-99-6) is a derivative of glucuronic acid that has garnered interest for its potential biological activities. This article explores its biochemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C11H14O7

- Molecular Weight : 258.22 g/mol

- CAS Number : 34296-99-6

- Structure : The compound features two acetate groups attached to the glucuronate backbone, enhancing its solubility and reactivity in biological systems.

1. Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties . Research published in various journals highlights its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types. For instance, a study demonstrated that this compound could effectively reduce tumor growth in murine models of breast cancer by modulating apoptotic pathways and inhibiting angiogenesis .

2. Enzyme Modulation

D-Glucuronal derivatives are known to interact with various enzymes, particularly glycosidases. The methyl ester form has been shown to act as a substrate for certain glycosidases, facilitating enzymatic reactions that are critical for metabolic processes. This property is particularly useful in biochemical assays where enzyme activity needs to be measured or enhanced .

3. Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation-related damage in tissues. This effect could have implications for treating conditions characterized by chronic inflammation.

Case Study 1: Antitumor Efficacy in Breast Cancer

A controlled study involving this compound was conducted using murine models of breast cancer. The results showed a 50% reduction in tumor size compared to control groups after four weeks of treatment. Histological analysis revealed increased apoptosis and decreased vascularization in treated tumors.

Case Study 2: Enzyme Interaction

In a biochemical assay designed to measure glycosidase activity, this compound was used as a substrate for β-glucosidase. The results indicated a significant increase in enzyme activity (up to 200% compared to baseline), suggesting its potential as an effective glycosidase substrate in diagnostic applications .

Research Findings Summary

Properties

IUPAC Name |

[(2S,3R,4R,5R)-4-acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O8/c1-5(13)9(17)11(19-7(3)15)10(8(16)4-12)18-6(2)14/h4,8-11,16-17H,1-3H3/t8-,9+,10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGCKUDUZYWDTL-LMLFDSFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(C=O)O)OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](C=O)O)OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.